molecular formula C8H11N3O6 B8232449 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid

Cat. No.: B8232449
M. Wt: 245.19 g/mol
InChI Key: JGRLGSOSBSHJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the evidence extensively references its structural analog, 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide, commonly known as Ribavirin (CAS 36791-04-5). This discrepancy may arise from a nomenclature error in the query. For clarity, this article focuses on Ribavirin and its comparison with structurally related compounds.

Ribavirin is a synthetic nucleoside analog with the molecular formula C₈H₁₂N₄O₅ and a molecular weight of 244.2 g/mol . It features a β-D-ribofuranosyl sugar moiety linked to a 1,2,4-triazole-3-carboxamide group. Ribavirin is a broad-spectrum antiviral agent active against RNA viruses such as influenza A virus (IAV), respiratory syncytial virus (RSV), and hepatitis C virus (HCV) . Its mechanisms of action include:

  • Competitive inhibition of IMP dehydrogenase, depleting cellular GTP pools .
  • RNA-dependent RNA polymerase (RdRP) inhibition, interfering with viral replication .
  • Lethal mutagenesis, inducing error catastrophe in viral genomes .

Ribavirin is administered orally, intravenously, or via aerosol, with clinical applications in treating severe lower respiratory tract infections caused by RSV and influenza .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLGSOSBSHJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the attachment of the sugar moiety via glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can modify the triazole ring or the sugar moiety, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or sugar moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid has been identified as a nucleoside antimetabolite with antiviral properties. It inhibits nucleic acid synthesis and is effective against a range of RNA and DNA viruses. This mechanism positions it as a potential therapeutic agent in treating viral infections.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of various triazole derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The results indicated its potential use in developing antiviral medications targeting specific viral pathways .

Antibacterial Applications

Research has shown that derivatives of 1,2,4-triazoles exhibit considerable antibacterial activity. The compound's structure allows for interactions with bacterial enzymes and cell wall synthesis pathways, making it a candidate for antibiotic development.

Case Study: Antibacterial Activity

A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural modifications were found to enhance its antibacterial properties significantly .

Comparative Efficacy Table

The following table summarizes the MIC values of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid against various bacterial strains compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus4Methicillin0.25
Escherichia coli8Ciprofloxacin0.5
Klebsiella pneumoniae16Ceftriaxone1
Pseudomonas aeruginosa32Gentamicin1

Future Research Directions

Ongoing research is focused on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
  • Combination Therapies : Exploring synergistic effects with existing antibiotics to combat resistant strains.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one

  • CAS : 73080-24-7 .
  • Structural Difference : Replaces the triazole-carboxamide group with a pyrimidin-4-one ring and a 1,3-dithiane substituent.
  • Activity: Limited data on antiviral efficacy, but the sulfur-containing dithiane group may alter membrane permeability or target engagement .

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione

  • CAS : 3106-03-4 .
  • Structural Difference : Substitutes the triazole with a nitro-substituted pyrimidine-dione scaffold.

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

  • CAS : 13491-41-3 .
  • Structural Difference: Features a hydroxyamino group at position 4 of the pyrimidin-2-one ring.
  • Activity: The hydroxyamino group may mimic natural nucleobases, enhancing incorporation into viral RNA and promoting termination or mispairing .

Mechanistic Comparison: Ribavirin vs. Other Nucleoside Analogs

Compound Mechanism Resistance Mutations Clinical Use
Ribavirin Lethal mutagenesis, IMPDH inhibition PB1 V43I, PB1 D27N (IAV) RSV, HCV, Influenza
Azacytidine DNA demethylation, RNA incorporation N/A Myelodysplastic syndromes
Mycophenolic Acid (MPA) IMPDH inhibition (non-competitive) Overexpression of IMPDH Immunosuppression, antiviral adjunct

Key Findings :

  • Ribavirin’s triazole-carboxamide group is critical for RdRP binding, whereas azacytidine’s triazine ring targets DNA methyltransferases .
  • Resistance to Ribavirin in IAV involves mutations in the viral polymerase (e.g., PB1 V43I), which restore replication fidelity without conferring direct drug resistance .

Pharmacokinetic and Metabolic Differences

Compound Bioavailability Metabolic Pathway Half-Life
Ribavirin 45–64% (oral) Hepatic (deribosylation) 12–40 hours
Brequinar >90% CYP3A4 oxidation 18–24 hours
5-Fluorouracil Variable Dihydropyrimidine dehydrogenase 10–20 minutes

Insights :

  • Ribavirin’s hydroxymethyl oxolane sugar enhances solubility, but rapid deribosylation limits intracellular active metabolite concentrations .
  • Compounds like brequinar exhibit longer half-lives due to stable quinoline-carboxylic acid structures .

Research Findings and Clinical Implications

  • Ribavirin Resistance : Influenza A variants with PB1 V43I/D27N mutations exhibit epistatic interactions that restore replicative capacity under mutagenic pressure, highlighting the virus’s adaptive complexity .
  • Combination Therapy : Ribavirin synergizes with interferons (e.g., Rebetron regimen) for HCV, reducing relapse rates .
  • Novel Derivatives: Modifications to the triazole ring (e.g., nitro or hydroxyamino groups) in pyrimidine-dione derivatives show promise for overcoming resistance .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid (CAS No. 13491-41-3) is a compound of interest due to its structural features and potential biological activities. This compound belongs to the triazole family, which has been extensively studied for various pharmacological applications. The biological activity of this specific triazole derivative has been evaluated in several studies, revealing significant antimicrobial and anticancer properties.

The chemical characteristics of the compound are as follows:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₆
Molecular Weight259.216 g/mol
Density1.93 g/cm³
Boiling Point576.1 °C at 760 mmHg
Flash Point302.2 °C

Synthesis and Structure

The synthesis of triazole derivatives often involves the reaction of hydrazines with carbonyl compounds or other electrophiles. The structural framework of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid allows for diverse modifications that can enhance its biological activity .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid possess activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
  • Fungi : Candida albicans

In a comparative study of synthesized triazoles, derivatives showed promising results against these pathogens, suggesting a potential application in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of triazoles has been explored in various cell lines. Specifically, derivatives have been tested against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The results indicate that certain structural modifications can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Study on Anticancer Activity : A series of synthesized triazoles were evaluated for their cytotoxic effects on MCF7 and HCT116 cell lines. The study concluded that specific substitutions on the triazole ring significantly improved their anticancer activity.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of bacterial and fungal strains. The results demonstrated that compounds with hydroxymethyl groups exhibited enhanced activity compared to their counterparts lacking these groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses indicate that:

  • The presence of hydroxyl and hydroxymethyl groups is crucial for enhancing both antimicrobial and anticancer activities.
  • Modifications at the nitrogen positions of the triazole ring can lead to improved potency against specific pathogens .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of this triazole-carboxylic acid derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example, the ribose moiety’s stereochemistry (evident in related compounds like ribavirin) can be confirmed via coupling constants in ¹H NMR, while HRMS validates the molecular formula (C₉H₁₂N₄O₇, as extrapolated from ribavirin analogs) . Polarimetry may further confirm chiral centers if synthetic routes yield stereoisomers.

Q. How can researchers assess the aqueous solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies using buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Stability can be evaluated via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For analogs like ribavirin, hydrolysis at the glycosidic bond is a key degradation pathway, requiring targeted analysis .

Q. What in vitro assays are suitable for preliminary evaluation of antiviral activity?

  • Methodological Answer : Cell-based assays using human respiratory syncytial virus (RSV) or influenza A virus (IAV) are common. For instance, plaque reduction assays in Madin-Darby Canine Kidney (MDCK) cells can quantify inhibition of viral replication, with ribavirin (a structural analog) serving as a positive control . Cytotoxicity must be assessed in parallel using MTT or resazurin assays.

Advanced Research Questions

Q. How do epistatic interactions in viral polymerases influence resistance mechanisms against nucleoside analogs like this compound?

  • Methodological Answer : Reverse genetics systems (e.g., influenza A PR8 strain) can introduce mutations (e.g., PB1 V43I or D27N) to study resistance. Viral replication fidelity is measured via mutation accumulation assays using ribavirin as a mutagenic agent. Contradictory data (e.g., resistance in some strains but not others) may arise from strain-specific polymerase subunit interactions, requiring comparative deep sequencing of viral quasispecies .

Q. What experimental designs resolve discrepancies in mutation rate data for RNA viruses treated with ribavirin analogs?

  • Methodological Answer : The twelve-class fluctuation test (as used for influenza A) quantifies mutation rates by comparing the frequency of resistance mutations (e.g., 5-fluorouracil resistance) in the presence/absence of the compound. Statistical models (e.g., Luria-Delbrück) distinguish between adaptive mutations and random drift. Contradictions may stem from differences in viral replication kinetics or drug concentration thresholds .

Q. How can structure-activity relationship (SAR) studies optimize the triazole-carboxylic acid moiety for enhanced target binding?

  • Methodological Answer : Molecular docking (e.g., using influenza polymerase PB1 subunit) identifies key interactions between the triazole ring and catalytic residues. Substituent modifications (e.g., methyl groups at C3/C5) can be synthesized via regioselective alkylation and tested for inhibitory potency in polymerase activity assays. Comparative analysis with carboxamide derivatives (e.g., ribavirin) may reveal carboxylate-specific hydrogen bonding or steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.